

Initial Preclinical Toxicity Profile of TIC10g (ONC201): A Technical Overview

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Compound of Interest

Compound Name: *TIC10g*

Cat. No.: *B15614431*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical toxicity profile of **TIC10g**, also known as ONC201. The information presented is collated from available preclinical study data to inform researchers, scientists, and drug development professionals. This document focuses on quantitative toxicity data, detailed experimental methodologies, and the underlying signaling pathways associated with **TIC10g**'s mechanism of action.

Executive Summary

TIC10g (ONC201) is a small molecule inducer of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) that has demonstrated a favorable safety profile in preclinical models. Good Laboratory Practice (GLP) compliant toxicology and safety pharmacology studies have been conducted in rodent (Sprague-Dawley rats) and non-rodent (beagle dogs) species. The available data indicates that **TIC10g** is well-tolerated at doses significantly exceeding the efficacious doses, suggesting a wide therapeutic index. No dose-limiting toxicities have been observed in these initial preclinical evaluations. The mechanism of action involves the induction of the TRAIL pathway, leading to apoptosis in cancer cells while largely sparing normal cells.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preclinical toxicology studies of **TIC10g**.

Table 1: Single-Dose Oral Toxicity Study in Sprague-Dawley Rats

Dose Group (mg/kg)	Number of Animals (Male/Female)	Mortality	Clinical Observations
0 (Vehicle Control)	5/5	0/10	No abnormalities observed.
12.5	5/5	0/10	No abnormalities observed.
125	5/5	0/10	No abnormalities observed.

Data from a GLP-compliant single-dose oral toxicity and toxicokinetic study.[\[1\]](#)

Note: Detailed hematology, clinical chemistry, and histopathology data from this study are not publicly available at this time. However, the study concluded that there was no mortality at the tested doses.[\[1\]](#)

Experimental Protocols

Single-Dose Oral Toxicity and Toxicokinetic Study in Rats (GLP)

Objective: To assess the potential toxicity of a single oral dose of **TIC10g** in Sprague-Dawley rats and to characterize its toxicokinetic profile.[\[1\]](#)

Test System:

- Species: Sprague-Dawley rats.[\[1\]](#)
- Sex: Male and female.[\[1\]](#)

Study Design:

- Groups: Three groups of animals received **TIC10g** at dose levels of 12.5 and 125 mg/kg, and a control group received the vehicle.[\[1\]](#)

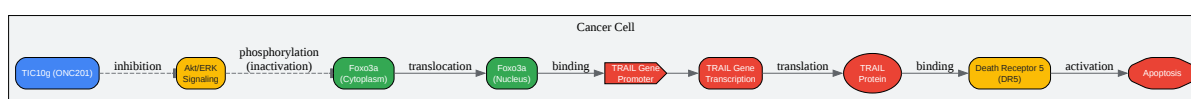
- Route of Administration: Oral gavage.[1]
- Observation Period: Animals were observed for 19 days following administration.[1]
- Endpoints:
 - Mortality: Checked daily.[1]
 - Clinical Observations: Daily observations for any signs of toxicity.
 - Body Weight: Measured prior to dosing and at regular intervals throughout the study.
 - Toxicokinetics: Plasma samples were collected at predetermined time points to assess the absorption, distribution, metabolism, and excretion of **TIC10g**.
 - Pathology: A necropsy was performed at the end of the recovery period.[1]

Formulation: The specific vehicle used for the formulation of **TIC10g** is not detailed in the publicly available documents.

Signaling Pathways and Experimental Workflows

TIC10g (ONC201) Signaling Pathway

TIC10g primarily exerts its anti-tumor effects through the activation of the TRAIL signaling pathway. This leads to the induction of apoptosis in cancer cells. The key steps in this pathway are outlined in the diagram below.

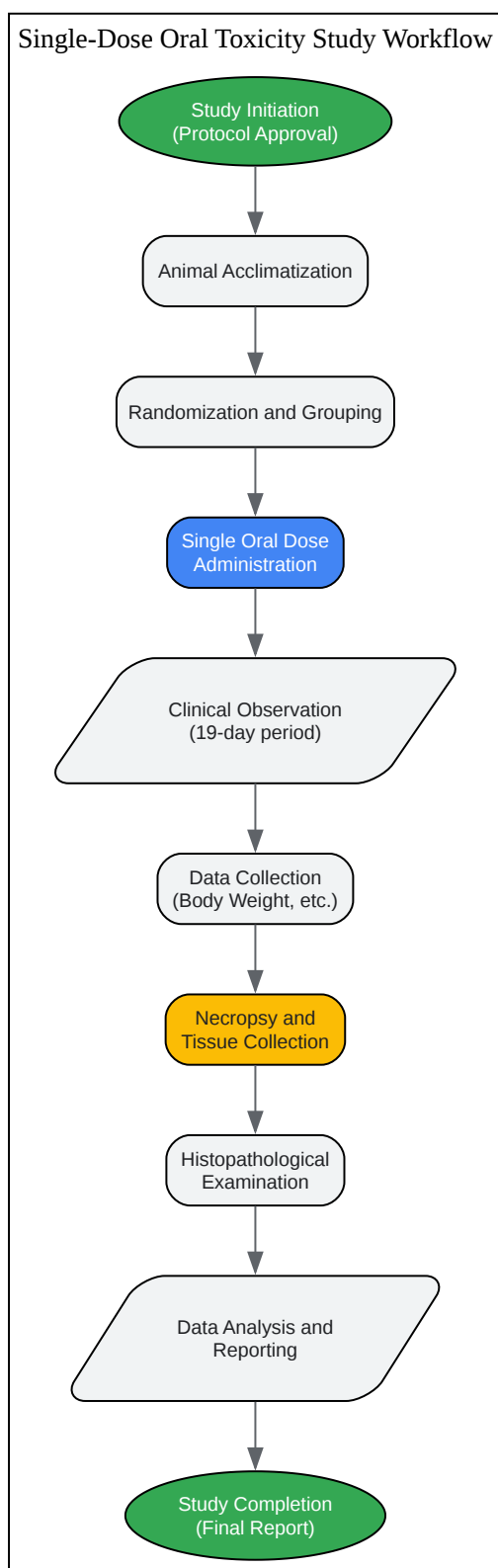


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Caption: **TIC10g** (ONC201) signaling pathway leading to apoptosis.

Experimental Workflow for a Single-Dose Oral Toxicity Study

The following diagram illustrates the typical workflow for a single-dose oral toxicity study conducted under GLP guidelines.



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Caption: Workflow for a single-dose oral toxicity study.

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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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